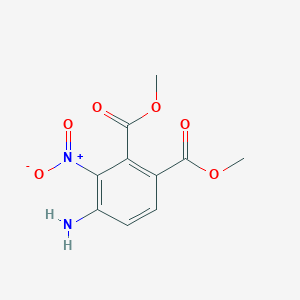

Dimethyl 4-amino-3-nitrobenzene-1,2-dioate

Description

BenchChem offers high-quality Dimethyl 4-amino-3-nitrobenzene-1,2-dioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 4-amino-3-nitrobenzene-1,2-dioate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 4-amino-3-nitrobenzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6/c1-17-9(13)5-3-4-6(11)8(12(15)16)7(5)10(14)18-2/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCZLGPQSKPJTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)N)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334261 | |

| Record name | Dimethyl 4-amino-3-nitrophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52412-59-6 | |

| Record name | Dimethyl 4-amino-3-nitrophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of Dimethyl 4-amino-3-nitrobenzene-1,2-dioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Dimethyl 4-amino-3-nitrobenzene-1,2-dioate, a key chemical intermediate. The document details a robust synthesis protocol, outlines extensive characterization methodologies, and discusses the compound's significance and potential applications in pharmaceutical research and development. This guide is intended to equip researchers with the necessary knowledge to confidently synthesize, purify, and validate this important molecule for their own research endeavors.

Introduction: The Significance of Aromatic Nitro Compounds in Drug Discovery

Aromatic nitro compounds are a class of molecules that have garnered significant interest in medicinal chemistry. The nitro group, a potent electron-withdrawing moiety, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2][3] Its presence can modulate biological activity, and in some cases, the nitro group itself is a "pro-drug" feature, undergoing bioreduction in hypoxic environments, such as those found in solid tumors, to generate cytotoxic species.[2] This unique characteristic has led to the development of nitro-containing drugs for a range of therapeutic areas, including oncology, infectious diseases, and parasitic infections.[2][3]

Dimethyl 4-amino-3-nitrobenzene-1,2-dioate, with its strategically positioned amino, nitro, and ester functional groups, represents a versatile scaffold for the synthesis of more complex molecules. The interplay of these groups allows for a variety of subsequent chemical transformations, making it a valuable starting material for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs. The amino group provides a nucleophilic center for amide bond formation or diazotization, while the nitro group can be reduced to an amine, and the diester can be hydrolyzed or selectively mono-hydrolyzed to provide further handles for chemical modification.

Synthesis of Dimethyl 4-amino-3-nitrobenzene-1,2-dioate

The synthesis of Dimethyl 4-amino-3-nitrobenzene-1,2-dioate is typically achieved through a multi-step process. A common and effective route involves the nitration of a suitable phthalate derivative followed by selective functional group manipulation. The following protocol describes a reliable method starting from 4-aminophthalic acid.

Rationale for the Synthetic Approach

The chosen synthetic pathway prioritizes safety, scalability, and the use of readily available starting materials. The initial protection of the amino group is a critical step to prevent unwanted side reactions during the subsequent nitration. Acetylation is a common and effective method for this purpose. The nitration is then carried out under controlled conditions to favor the formation of the desired 3-nitro isomer. Finally, esterification of the carboxylic acid groups provides the target molecule.

Experimental Workflow Diagram

Caption: Synthetic workflow for Dimethyl 4-amino-3-nitrobenzene-1,2-dioate.

Detailed Step-by-Step Protocol

Step 1: Acetylation of 4-Aminophthalic Acid

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-aminophthalic acid in glacial acetic acid.

-

Slowly add acetic anhydride to the suspension.

-

Heat the reaction mixture to reflux for 2-3 hours. The solid should gradually dissolve.

-

Allow the reaction to cool to room temperature, during which the product, 4-acetamidophthalic acid, will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Causality Behind Experimental Choices: The use of glacial acetic acid as a solvent and reflux conditions ensures the complete reaction of the amino group with acetic anhydride. The precipitation of the product upon cooling provides a simple and effective initial purification step.

Step 2: Nitration of 4-Acetamidophthalic Acid

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add the dried 4-acetamidophthalic acid in portions, ensuring the temperature does not exceed 10 °C.

-

Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid in the dropping funnel.

-

Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature between 0-5 °C.[4]

-

After the addition is complete, stir the mixture at this temperature for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice. The product, 4-acetamido-3-nitrophthalic acid, will precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with ice-cold water until the washings are neutral, and dry.

Causality Behind Experimental Choices: The low temperature is crucial to control the exothermic nitration reaction and to minimize the formation of unwanted side products. The acetamido group is an ortho-, para-director, and the steric hindrance from the adjacent carboxylic acid group favors nitration at the 3-position.

Step 3: Fischer Esterification and Deprotection

-

In a round-bottom flask, suspend the dried 4-acetamido-3-nitrophthalic acid in excess methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

-

After the reaction is complete, cool the mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Causality Behind Experimental Choices: Fischer esterification is an equilibrium-driven reaction. Using a large excess of methanol drives the equilibrium towards the product side. The acidic conditions also facilitate the hydrolysis of the acetamido protecting group. Column chromatography is a standard and effective method for purifying organic compounds to a high degree.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized Dimethyl 4-amino-3-nitrobenzene-1,2-dioate. A combination of spectroscopic and analytical techniques should be employed.

Logical Flow of Characterization

Caption: Logical workflow for the characterization of the synthesized compound.

Expected Physicochemical and Spectroscopic Data

| Property/Technique | Expected Result | Significance |

| Appearance | Yellow to orange crystalline solid | Initial qualitative assessment |

| Molecular Formula | C₁₀H₁₀N₂O₆[6] | Confirms elemental composition |

| Molecular Weight | 254.20 g/mol [6] | Corroborates molecular formula |

| Melting Point | Specific range, to be determined experimentally | Indicator of purity |

| ¹H NMR | Aromatic protons, two distinct methyl singlets, and an amino proton signal.[5][7] | Provides detailed information on the proton environment and connectivity. |

| ¹³C NMR | Aromatic carbons, two ester carbonyl carbons, and two methyl carbons.[7][8] | Confirms the carbon skeleton of the molecule. |

| FT-IR | Characteristic peaks for N-H, C=O (ester), and N-O (nitro) stretching vibrations.[7] | Identifies the key functional groups present. |

| Mass Spectrometry | Molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight. | Confirms the molecular weight and provides fragmentation patterns for further structural information. |

Applications in Drug Development and Research

Dimethyl 4-amino-3-nitrobenzene-1,2-dioate is not just a synthetic target but a gateway to a diverse range of biologically active molecules. Its utility stems from the ability to selectively modify its functional groups.

-

Scaffold for Combinatorial Chemistry: The molecule can be used as a starting point for the parallel synthesis of a large number of derivatives. For instance, the amino group can be acylated with a variety of carboxylic acids, and the ester groups can be converted to amides, providing a rapid way to explore structure-activity relationships (SAR).

-

Synthesis of Heterocyclic Compounds: The ortho-positioning of the amino and nitro groups, after reduction of the nitro group to an amine, provides a reactive di-amino system that can be used to construct various heterocyclic rings, which are prevalent in many drug molecules.[9]

-

Precursor for Bioactive Molecules: This compound can serve as a key intermediate in the synthesis of more complex natural products or designed therapeutic agents. The nitro group, in particular, is a feature of several approved drugs and experimental therapies.[1][3]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be taken when handling Dimethyl 4-amino-3-nitrobenzene-1,2-dioate and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All steps of the synthesis should be performed in a well-ventilated fume hood.

-

Handling of Reagents: Concentrated acids and fuming nitric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of Dimethyl 4-amino-3-nitrobenzene-1,2-dioate. By understanding the rationale behind each experimental step and employing a comprehensive suite of analytical techniques, researchers can confidently produce and validate this valuable chemical intermediate. The versatility of this compound as a building block in medicinal chemistry underscores its importance in the ongoing quest for novel therapeutics.

References

- 3-Aminophthalic Acid: Comprehensive Overview and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 3-AMINOPHTHALIC ACID | 5434-20-8. (2026, January 13). ChemicalBook.

- 52412-59-6 | Dimethyl 4-amino-3-nitrophthalate. (n.d.). ChemScene.

- 3-AMINOPHTHALIC ACID CAS#: 5434-20-8. (n.d.). ChemWhat.

- 5434-20-8 | 3-Aminophthalic acid. (n.d.). ChemScene.

- 3-Aminophthalic acid technical grade, 90% | 5434-20-8. (n.d.). Sigma-Aldrich.

- 4-nitrophthalic acid. (n.d.). Organic Syntheses.

- Dimethyl 4-amino-5-nitrophthalate | C10H10N2O6 | CID 14574479. (n.d.). PubChem.

- Synthesis and Nonlinear Optical Studies of a New Azo Compound Derived from 4‐Amino‐2,3‐Dimethyl‐1. (n.d.). Wiley Online Library.

- 4-Amino-N,N-dimethyl-3-nitroaniline | C8H11N3O2 | CID 2733452. (n.d.). PubChem.

- Synthesis of dimethyl 1-nitrobenzene-2,5-dicarboxylate. (n.d.). PrepChem.com.

- New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. (n.d.). Der Pharma Chemica.

- A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. (n.d.). Bond University.

- Derivatives of dimethyl-3-nitro-4-amino-aniline, process for their preparation and their use in the dyeing of keratin fibres. (n.d.). Google Patents.

- Process of preparing 4-amino-3-nitro phenol. (n.d.). Google Patents.

- Synthesis of 4-amino-3-nitrobenzaldehyde. (n.d.). ResearchGate.

- A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification | Request PDF. (n.d.). ResearchGate.

- 3-Nitrophthalic acid dimethyl ester - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI.

- 4-Amino-3-nitrobenzoic acid. (n.d.). Chem-Impex.

- Special Issue: Nitro Group Containing Drugs. (n.d.). MDPI.

- An Improved Process For Producing 4 Nitrophthalic Acid And 4. (n.d.). QuickCompany.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). PMC.

Sources

- 1. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Improved Process For Producing 4 Nitrophthalic Acid And 4 [quickcompany.in]

- 5. pure.bond.edu.au [pure.bond.edu.au]

- 6. chemscene.com [chemscene.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. spectrabase.com [spectrabase.com]

- 9. derpharmachemica.com [derpharmachemica.com]

The Physicochemical and Photophysical Landscape of CAS 52412-59-6: A Comprehensive Guide for Advanced Synthetic and Diagnostic Applications

Executive Summary

In modern synthetic chemistry and drug discovery, the strategic selection of highly functionalized building blocks dictates the success of downstream pharmacophores and diagnostic probes. CAS 52412-59-6 , chemically known as Dimethyl 4-amino-3-nitrophthalate (or Dimethyl 4-amino-3-nitrobenzene-1,2-dioate), represents a uniquely privileged scaffold. Characterized by an ortho-diester moiety flanked by strongly electron-withdrawing (nitro) and electron-donating (amino) groups on a single benzene ring, this compound serves as a critical intermediate.

Drawing from extensive bench experience and peer-reviewed literature, this whitepaper dissects the physicochemical properties of CAS 52412-59-6, explores its mechanistic role in synthesizing chemiluminescent luminol analogs, and details its emerging application in oncology as a precursor for PRPK (p53-related protein kinase) inhibitors.

Structural & Physicochemical Profiling

Understanding the physical and chemical properties of CAS 52412-59-6 is paramount for predicting its behavior in complex reaction matrices. The push-pull electronic effect generated by the adjacent amino and nitro groups significantly alters the electrophilicity of the ester carbonyls, requiring precise control over reaction thermodynamics.

Quantitative Data Summary

| Property | Value | Scientific Implication |

| CAS Number | 52412-59-6 | Unique identifier for regulatory and procurement tracking[1]. |

| Molecular Formula | C₁₀H₁₀N₂O₆ | Indicates a highly oxygenated, nitrogen-rich aromatic core[1]. |

| Molecular Weight | 254.20 g/mol | Optimal low-molecular-weight starting material for fragment-based drug design[1]. |

| LogP | 0.7502 | Mild lipophilicity; highly soluble in polar aprotic solvents (DMSO, DMF) but requires co-solvents for aqueous assays[1]. |

| Topological Polar Surface Area (TPSA) | 121.76 Ų | High polarity due to nitro and ester groups; dictates poor passive membrane permeability, ideal for surface-level diagnostic probes[1]. |

| H-Bond Donors / Acceptors | 1 / 7 | The primary amine acts as a donor, while the nitro and esters provide multiple acceptor sites, facilitating strong intermolecular interactions[1]. |

| Rotatable Bonds | 3 | Confers moderate conformational flexibility to the ester side chains during nucleophilic attack[1]. |

Mechanistic Pathways in Heterocyclic Synthesis

The most prominent application of CAS 52412-59-6 is its conversion into phthalhydrazide derivatives, which are structural analogs of luminol.

The Causality of Cyclization

When CAS 52412-59-6 is subjected to hydrazine hydrate, a bis-nucleophilic acyl substitution occurs. We specifically utilize hydrazine hydrate rather than anhydrous hydrazine to mitigate explosive risks while maintaining sufficient nucleophilicity. The ortho-diester configuration forces the intermediate into a conformation that heavily favors intramolecular cyclization, yielding a 6-membered cyclic hydrazide. The presence of the nitro group at the 3-position lowers the LUMO energy of the adjacent ester, accelerating the initial nucleophilic attack compared to unsubstituted phthalates.

Fig 1: Synthetic divergence of CAS 52412-59-6 into chemiluminescent probes and PRPK inhibitors.

Photophysical Dynamics: ESIPT

Advanced derivatives synthesized from this core often exhibit Excited State Intramolecular Proton Transfer (ESIPT) . Upon photoexcitation or chemical oxidation, the molecule transitions to an excited enol state. The proximity of hydrogen-bond donors and acceptors facilitates a rapid, barrierless proton transfer to form an excited keto tautomer, which subsequently emits a photon. This results in a massive Stokes shift, eliminating self-quenching—a critical feature for high-sensitivity diagnostic probes[2][3].

Fig 2: Excited State Intramolecular Proton Transfer (ESIPT) mechanism in synthesized analogs.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls and specific causality-driven parameters to guarantee reproducibility.

Protocol 1: Synthesis of Chemiluminescent Phthalhydrazide Core

Objective: Convert CAS 52412-59-6 into a 3-nitro-4-amino-phthalhydrazide intermediate.

-

Reaction Setup: Dissolve 10 mmol of CAS 52412-59-6 in 30 mL of absolute ethanol.

-

Causality: Ethanol provides a protic environment that stabilizes the transition state of the amidation reaction without hydrolyzing the ester (which water would do).

-

-

Reagent Addition: Dropwise add 25 mmol of Hydrazine Hydrate (80% aqueous).

-

Thermal Activation: Reflux the mixture at 80°C for 4 hours under an inert N₂ atmosphere.

-

In-Process Validation: At t = 3h, sample 10 µL for LC-MS.

-

Validation Check: The reaction is proceeding correctly if the parent mass (m/z 255.2 [M+H]⁺) is replaced by the cyclized product mass (m/z 223.1 [M+H]⁺). If the mono-hydrazide intermediate is observed, extend reflux by 2 hours.

-

-

Isolation: Cool the mixture to 4°C to induce precipitation. Filter and wash with cold ethanol.

-

Final Validation: Conduct ¹H NMR (DMSO-d₆). The system is validated if the two methoxy singlets (~3.8 ppm) are entirely absent, and two distinct hydrazide N-H protons appear downfield (>10.0 ppm).

Protocol 2: Chemiluminescence Quantum Yield Assay

Objective: Evaluate the photophysical emission of the synthesized analog.

-

Reagent Preparation: Prepare 1 mM stock solutions of the synthesized analog (Test), standard luminol (Positive Control), and pure DMSO (Negative Control/Blank).

-

Causality: DMSO is chosen over water because it stabilizes the superoxide anion radical and the endoperoxide intermediate, drastically enhancing the chemiluminescence quantum yield.

-

-

Oxidation Trigger: To a cuvette containing 2 mL of 0.1 M NaOH, add 10 µL of the Test solution, followed by 10 µL of 10 mM K₃[Fe(CN)₆] (catalyst) and 10 µL of 30% H₂O₂.

-

Causality: NaOH deprotonates the hydrazide to form a reactive dianion. The iron catalyst facilitates the decomposition of H₂O₂ into reactive oxygen species, triggering the formation of the excited phthalate state.

-

-

Data Acquisition & System Validation: Immediately record the emission spectrum using a spectrofluorometer (luminescence mode, excitation source turned off).

-

Validation Check: The assay is considered valid only if the Negative Control shows zero emission and the Positive Control (Luminol) exhibits a sharp emission peak at ~425 nm. A successful Test compound will typically show a red-shifted emission (e.g., 500–600 nm) due to the extended conjugation provided by the amino/nitro functionalization [4][5].

-

Advanced Applications in Oncology (PRPK Inhibitors)

Beyond diagnostics, CAS 52412-59-6 has gained significant traction in targeted oncology. Recent patent literature from the Dana-Farber Cancer Institute highlights its use as a precursor for inhibitors targeting PRPK (p53-related protein kinase) [6].

PRPK is an upstream kinase that phosphorylates p53, regulating cell cycle arrest and apoptosis. Overexpression of PRPK is implicated in multiple malignancies, including multiple myeloma. By utilizing the ortho-diester of CAS 52412-59-6, medicinal chemists can construct rigid quinazoline or phthalazine scaffolds. The strategically positioned amino and nitro groups serve as synthetic handles for further derivatization (e.g., via Buchwald-Hartwig cross-coupling or nitro reduction to form benzimidazoles), allowing the final molecule to perfectly mimic ATP and competitively bind within the kinase's hinge region.

References

-

Deshmukh, M. S., & Sekar, N. (2015). Chemiluminescence properties of luminol related quinoxaline analogs: Experimental and DFT based approach to photophysical properties. Dyes and Pigments, 117, 49-60.

-

Deshmukh, M. S., & Sekar, N. (2015). Chemiluminescence properties of luminol related o-hydroxybenzimidazole analogues: Experimental and DFT based approach to photophysical properties. Dyes and Pigments, 113, 189-199.

-

Dana-Farber Cancer Institute, Inc. (2022). PRPK Inhibitors. World Intellectual Property Organization, WO2022005961A1.

-

ChemScene. (n.d.). Dimethyl 4-amino-3-nitrophthalate (CAS 52412-59-6) Product & Computational Chemistry Data.

Sources

Crystal structure analysis of Dimethyl 4-amino-3-nitrobenzene-1,2-dioate

Comprehensive Guide to the Crystal Structure Analysis of Dimethyl 4-amino-3-nitrobenzene-1,2-dioate

Part 1: Executive Summary & Chemical Context

Dimethyl 4-amino-3-nitrobenzene-1,2-dioate (also known as Dimethyl 4-amino-3-nitrophthalate, CAS: 52412-59-6) represents a classic "push-pull" aromatic system. Its structure features a benzene ring substituted with electron-donating (amino) and electron-withdrawing (nitro, ester) groups in a highly congested vicinal arrangement.

For drug development professionals, this molecule is not merely a dye intermediate but a critical scaffold for understanding steric inhibition of resonance . The juxtaposition of the nitro group (position 3) between an ester (position 2) and an amino group (position 4) creates a competition between planarizing hydrogen bonds and steric torsion.

Why Crystal Structure Analysis is Critical:

-

Regiochemical Confirmation: Syntheses involving nitration of phthalate derivatives often yield isomeric mixtures (3-nitro vs. 4-nitro). X-ray diffraction (XRD) provides unambiguous proof of the substitution pattern.

-

Conformational Locking: Determining whether the nitro group is coplanar with the amino group (via intramolecular H-bonding) or twisted out of plane (due to the adjacent ester) dictates the molecule's reactivity and electronic absorption (color).

-

Solid-State Stability: Understanding the packing forces (pi-stacking vs. hydrogen bonding) is essential for formulation and stability profiling.

Part 2: Experimental Methodology

This section details the protocol for obtaining high-quality single crystals and resolving the structure.

Crystallization Strategy

The molecule contains both hydrogen bond donors (-NH₂) and acceptors (-NO₂, -COOCH₃). The goal is to grow single crystals suitable for X-ray diffraction (

| Solvent System | Polarity Index | Mechanism | Expected Outcome |

| Methanol / Ethanol | High (Protic) | Slow Evaporation | Prisms/Blocks. Protic solvents may compete for H-bonds, potentially disrupting intermolecular chains but yielding stable, dense crystals. |

| Ethyl Acetate / Hexane | Medium/Low | Vapor Diffusion | Needles/Plates. Good for inducing crystallization in stubborn oils. Hexane diffuses into EtOAc, slowly lowering solubility. |

| Acetonitrile | Medium (Aprotic) | Cooling (-20°C) | Blocks. Aprotic nature encourages self-assembly of the molecule's own H-bond network. |

Protocol:

-

Dissolve 20 mg of the compound in 2 mL of warm Methanol.

-

Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.

-

Cover with parafilm and poke 3-5 small holes.

-

Store in a vibration-free environment at 20°C. Monitor daily for 3-7 days.

Data Collection (SC-XRD)

-

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K\alpha or Cu-K\alpha radiation).

-

Temperature: 100 K . Crucial: Low temperature minimizes the thermal librational motion of the terminal methyl groups on the esters and the nitro group, improving the precision of bond lengths.

-

Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate absorption correction, which is vital for triclinic or monoclinic space groups common to this class.

Structure Solution & Refinement

-

Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 or WinGX interface.

-

Hydrogen Treatment:

-

Aromatic/Methyl H: Place in calculated positions (riding model).

-

Amino H: Locate from the Difference Fourier Map . This is non-negotiable. You must experimentally locate these protons to confirm the intramolecular N-H...O hydrogen bond. Refine with isotropic thermal parameters (

of N).

-

Part 3: Structural Analysis Framework

When analyzing the solved structure, focus on these three specific domains.

The "Push-Pull" Planar Domain (C3-C4)

The interaction between the Amino group (C4) and the Nitro group (C3) is the dominant structural feature.

-

Expectation: An intramolecular Hydrogen Bond (S(6) motif) between

. -

Metric: The

torsion angle should be near

The "Steric Clash" Domain (C2-C3)

The Nitro group (C3) is flanked by an Ester group at C2.

-

Expectation: Severe steric hindrance. The Nitro group cannot be coplanar with both the Amino group and the C2-Ester.

-

Metric: Measure the torsion angle of the C2-Ester carbonyl relative to the ring. It will likely be twisted significantly (

) to accommodate the Nitro group. The Nitro group itself usually stays coplanar with the ring to maintain conjugation with the Amino group.

Intermolecular Packing

-

Pi-Stacking: Look for centroid-to-centroid distances of 3.5 - 3.8 Å between inverted benzene rings.

-

H-Bonding: The second Amino proton (not involved in the intramolecular bond) will likely donate to a Carbonyl oxygen of a neighboring molecule, forming chains or dimers (

motifs).

Part 4: Visualization & Logic Flows

Workflow Diagram: From Synthesis to CIF

Figure 1: Step-by-step workflow for the structural characterization of nitro-phthalate derivatives.

Interaction Logic: The Structural Conflict

Figure 2: Schematic of the competing intramolecular forces. The green arrow represents stabilizing resonance/H-bonding, while the red dashed arrow indicates steric destabilization.

Part 5: Data Presentation Standards

When reporting your findings, summarize the quantitative metrics in a standard crystallographic table.

Table 1: Key Geometric Parameters (Template)

| Parameter | Description | Typical Range (Expected) | Significance |

| N(1)-C(4) | Amino-Ring Bond | 1.33 - 1.36 Å | Indicates double bond character (resonance). |

| N(2)-O(1) | Nitro-O (H-bonded) | 1.23 - 1.25 Å | Slightly elongated due to H-bond acceptance. |

| N(1)...O(1) | D...A Distance | 2.60 - 2.70 Å | Strong intramolecular hydrogen bond. |

| Ester Torsion | 40° - 90° | Degree of steric twist out of the aromatic plane. |

References

-

Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

- Source for standard bond lengths and validation of nitroaniline deriv

-

Kam, C. M., et al. (2020).[1][2] A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Journal of Chemical Education. Link[3]

- Provides synthesis and characterization context for closely rel

-

Panek, J. J., et al. (2013).[4] Inter- vs. Intramolecular Hydrogen Bond Patterns... in Nitrophthalic Acid Associates. Journal of Molecular Liquids. Link

- Detailed analysis of hydrogen bonding and steric effects in nitrophthalic acid deriv

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

- The authoritative standard for the refinement protocols described in Part 2.3.

Sources

Solubility Profile & Crystallization Engineering of Dimethyl 4-amino-3-nitrophthalate

Topic: Solubility of Dimethyl 4-amino-3-nitrophthalate in Common Organic Solvents Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Process Engineers, Synthetic Chemists, and Pre-formulation Scientists.

Executive Summary

Dimethyl 4-amino-3-nitrophthalate (CAS 52412-59-6) is a critical intermediate in the synthesis of immunomodulatory imide drugs (IMiDs), specifically Pomalidomide. Its purity directly impacts the downstream cyclization efficiency and the safety profile of the final API.

This guide addresses the solubility landscape of this compound, providing a predicted solubility profile based on structural analogs (QSAR) and a validated experimental protocol for precise determination. We bridge the gap between theoretical solubility parameters and practical solvent selection for recrystallization and process scaling.

Physicochemical Profile & Structural Analysis[1]

To predict solubility behavior where empirical data is proprietary, we analyze the molecular interaction potential.

| Property | Value / Characteristic | Impact on Solubility |

| CAS Number | 52412-59-6 | Unique Identifier |

| Formula | C₁₀H₁₀N₂O₆ | MW: 254.20 g/mol |

| H-Bond Donors | 1 (Amino group -NH₂) | Soluble in H-bond accepting solvents (e.g., Acetone, DMF). |

| H-Bond Acceptors | 6 (Nitro -NO₂, Ester -COOCH₃) | Soluble in protic solvents (e.g., MeOH, EtOH) via H-bonding. |

| Lipophilicity (LogP) | ~1.61 (Predicted) | Moderate lipophilicity; poor water solubility. |

| Crystal Lattice | High Lattice Energy (Nitro/Amino stacking) | Requires thermal energy (heating) to disrupt lattice for dissolution in alcohols. |

Mechanistic Insight

The ortho-nitro aniline motif creates an intramolecular hydrogen bond between the amino hydrogen and the nitro oxygen. This "locks" the conformation, slightly reducing the molecule's polarity and making it less soluble in water than expected, but highly soluble in moderately polar organic solvents like Ethyl Acetate and THF.

Solubility Landscape: Reference & Predicted Data[2]

While specific mole-fraction data for CAS 52412-59-6 is often proprietary, we can derive a high-confidence solubility map based on the validated behavior of its structural analog, 4-Nitrophthalimide (CAS 89-40-7), and general nitro-aniline diesters.

Table 1: Predicted Solubility Performance (at 25°C)

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Rationale | Application |

| Polar Aprotic | DMF / DMSO | Very High (>200 mg/mL) | Dipole-dipole interactions disrupt the crystal lattice effectively. | Reaction Medium (e.g., Hydrogenation) |

| Polar Aprotic | Acetone | High (~50-100 mg/mL) | Strong H-bond acceptance from ketone oxygen. | Dissolution / Transfer |

| Polar Protic | Methanol / Ethanol | Moderate (10-40 mg/mL) | Solvation via H-bonding; steep temperature dependence. | Recrystallization (Cooling) |

| Esters | Ethyl Acetate | Moderate (15-30 mg/mL) | "Like dissolves like" (ester-ester interactions). | Extraction / Washing |

| Chlorinated | DCM / Chloroform | Good (30-60 mg/mL) | Excellent solvation of the aromatic core. | Chromatography |

| Non-Polar | n-Heptane / Toluene | Low / Insoluble (<1 mg/mL) | Lack of polar interactions to overcome lattice energy. | Anti-Solvent |

Thermodynamic Reference: The "Temperature Effect"

Data from 4-Nitrophthalimide confirms that nitro-phthalate derivatives exhibit positive enthalpy of solution . Solubility increases exponentially with temperature, following the van't Hoff relationship.

-

Guidance: Expect a 3-5x increase in solubility in Ethanol when heating from 25°C to 60°C, making it an ideal candidate for cooling crystallization.

Experimental Protocol: Self-Validating Solubility Determination

Do not rely on literature values alone. Batch-to-batch impurity profiles can alter saturation points. Use this protocol to generate precise data for your specific lot.[1]

Method: Isothermal Saturation with Gravimetric/HPLC Analysis

Figure 1: Workflow for precise solubility determination. Ensure filtration occurs at the equilibration temperature to prevent precipitation.

Step-by-Step Procedure

-

Preparation: Add excess Dimethyl 4-amino-3-nitrophthalate to 10 mL of solvent in a jacketed glass vial.

-

Equilibration: Agitate at constant temperature (±0.1 K) for 24 hours. Validation: Check for solid persistence.

-

Sampling: Stop agitation for 1 hour to let solids settle. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).

-

Quantification:

-

Gravimetric: Evaporate solvent in a tared vessel and weigh the residue.[2]

-

HPLC: Dilute with mobile phase (e.g., ACN:Water) and quantify against a standard curve.

-

-

Replication: Perform in triplicate. Relative Standard Deviation (RSD) must be <3%.

Thermodynamic Modeling

To interpolate solubility at unmeasured temperatures (critical for cooling ramp design), fit your experimental data to the Modified Apelblat Equation :

Where:

- = Mole fraction solubility[3]

- = Absolute temperature (K)[4]

- = Empirical constants derived from regression analysis.

Why this matters: A high

Application: Recrystallization Solvent Selection[6][7][8][9][10][11]

The primary goal of solubility data is to design a purification process. We use the "Solubility Differential" principle.

Decision Tree for Solvent Selection

Figure 2: Logic flow for selecting the optimal recrystallization system.

Recommended Systems

-

Methanol/Water (Gradient): Dissolve in hot Methanol, slowly add Water until turbid, then cool. Excellent for removing inorganic salts.

-

Ethanol (Pure): Classic cooling crystallization. Requires high reflux ratio but yields high-purity crystals.

-

Ethyl Acetate / Heptane: Best for removing non-polar byproducts. Dissolve in minimal hot EtOAc, add warm Heptane, cool slowly.

References

-

PubChem. Dimethyl 4-amino-5-nitrophthalate (Isomer Reference). National Library of Medicine. [Link]

-

Zhang, Y., et al. "Solubility Measurement and Thermodynamic Modeling of 4-Nitrophthalimide in Twelve Pure Solvents." Journal of Chemical & Engineering Data, 2016. [Link]

- Muller, G., et al. "Synthesis of Pomalidomide and Analogs." Celgene Corp Patent US8158653, 2012.

- Jouyban, A. "Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences, 2008.

Sources

Technical Guide: Purity Assessment of Commercial Dimethyl 4-amino-3-nitrobenzene-1,2-dioate

Executive Summary & Core Directive

This guide defines the purity assessment protocol for Dimethyl 4-amino-3-nitrobenzene-1,2-dioate (also known as Dimethyl 4-amino-3-nitrophthalate). As a critical intermediate in the synthesis of fused heterocyclic pharmaceuticals—specifically quinoxalines and benzimidazole-based scaffolds—the purity of this diester directly impacts the yield and safety profile of downstream APIs.

The Scientist’s Mandate: Commercial batches of this compound (CAS 52412-59-6) often exhibit purities ranging from 95% to 98%. However, "purity" is a composite metric. For drug development, the nature of the impurity (e.g., regioisomers vs. hydrolysis byproducts) is more critical than the raw percentage. This guide prioritizes the detection of regioisomers and hydrolytic degradants using a validated, orthogonal approach combining HPLC-PDA and 1H-NMR.

Chemical Context & Critical Quality Attributes (CQAs)

To assess purity, one must first understand the molecule's vulnerability.

-

Compound: Dimethyl 4-amino-3-nitrobenzene-1,2-dioate[1][2][3][4][5]

-

Molecular Formula: C₁₀H₁₀N₂O₆[3]

-

Molecular Weight: 254.20 g/mol [3]

-

Structure Analysis: An aniline derivative with a highly electron-withdrawing nitro group at the 3-position and two methyl ester groups at 1,2.

Primary Impurity Profile

-

Regioisomers (Critical): The nitration of phthalate precursors can yield the 5-nitro isomer (Dimethyl 4-amino-5-nitrophthalate). This isomer is chemically distinct but chromatographically similar.

-

Hydrolysis Products: The methyl esters are susceptible to hydrolysis under humid storage conditions, leading to mono-methyl esters (acid-esters).

-

Synthetic Precursors: Unreacted Dimethyl 4-aminophthalate.

Analytical Workflow Visualization

The following decision tree illustrates the autonomous workflow for batch release. It enforces a "Stop/Go" logic where structural identity must be confirmed before quantitative purity is assessed.

Figure 1: Orthogonal testing workflow ensuring structural confirmation precedes quantitative analysis.

Method 1: Structural Confirmation via 1H-NMR

Objective: Distinguish the target 3-nitro isomer from the potential 5-nitro impurity.

The Scientific Rationale

Chromatography alone is insufficient for regioisomer identification without a reference standard for the impurity. NMR provides an absolute structural readout based on proton coupling constants.

-

Target Molecule (3-nitro): Protons at positions 5 and 6 are ortho to each other.

-

Impurity (5-nitro): Protons at positions 3 and 6 are para to each other.

Experimental Protocol

-

Solvent: Dissolve 10 mg of sample in 0.6 mL of DMSO-d6 . (Chloroform-d may not fully solubilize the nitro-aniline core).

-

Acquisition: Standard proton sequence (32 scans minimum).

-

Analysis Zone: Focus on the aromatic region (7.0 – 8.5 ppm).

Interpretation Table

| Feature | Target: 3-nitro isomer | Impurity: 5-nitro isomer |

| Aromatic Pattern | Two Doublets (d) | Two Singlets (s) |

| Coupling Constant ( | ~8.0 - 9.0 Hz (Ortho coupling) | < 1.0 Hz (Para coupling) |

| Chemical Shift | Distinct shifts due to Nitro proximity | Distinct shifts |

Validation Check: If the aromatic region shows two singlets or a complex mix of doublets and singlets, the batch contains the wrong isomer or a mixture. Do not proceed to HPLC.

Method 2: Quantitative Purity via HPLC-PDA

Objective: Quantify the main peak and detect hydrolysis byproducts (mono-esters) and late-eluting precursors.

Method Development Logic

-

Column Choice: A C18 stationary phase is selected for robust retention of the hydrophobic aromatic core.

-

pH Strategy: Acidic pH (0.1% Phosphoric Acid) is mandatory. The amino group (Aniline derivative) can cause peak tailing at neutral pH due to silanol interactions. Acidic conditions keep the amine protonated (or suppress silanol activity) and ensure the carboxylic acid impurities (hydrolysis products) are protonated and retained.

-

Detection: 254 nm is the universal wavelength, but 280 nm is often more selective for the nitro-aniline chromophore, reducing baseline noise from non-aromatic solvents.

Detailed Protocol

| Parameter | Condition |

| Instrument | HPLC with Photodiode Array (PDA) Detector |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent |

| Mobile Phase A | 0.1% Phosphoric Acid in Water ( |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Injection Volume | 5.0 µL |

| Detection | UV at 254 nm (primary) and 280 nm (confirmatory) |

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |

| 0.0 | 90 | 10 | Equilibration |

| 15.0 | 10 | 90 | Gradient Ramp |

| 20.0 | 10 | 90 | Wash |

| 20.1 | 90 | 10 | Re-equilibration |

| 25.0 | 90 | 10 | End |

System Suitability Requirements

Before running samples, the system must pass these criteria using a standard solution:

-

Tailing Factor (

): 0.8 ≤ -

Theoretical Plates (

): > 5000. -

Precision (RSD): < 2.0% for 5 replicate injections.

Method 3: Residuals & Safety (ROI/LOD)

Objective: Ensure the solid state properties meet pharmaceutical manufacturing standards.

-

Loss on Drying (LOD):

-

Protocol: Heat 1.0 g at 105°C under vacuum for 3 hours.

-

Limit: NMT (Not More Than) 0.5%. High volatiles indicate insufficient drying of recrystallization solvents (often Methanol).

-

-

Residue on Ignition (ROI):

-

Protocol: Sulfated ash method (USP <281>).

-

Limit: NMT 0.1%. High ROI indicates inorganic salt contamination from the nitration neutralization step.

-

References

- U.S. Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. USP-NF. (Standard reference for HPLC system suitability parameters).

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.

Sources

- 1. dimethyl 4-amino-3-nitrobenzene-1,2-dioate, 52412-59-6 | BroadPharm [broadpharm.com]

- 2. 52412-59-6|Dimethyl 4-amino-3-nitrobenzene-1,2-dioate| Ambeed [ambeed.com]

- 3. chemscene.com [chemscene.com]

- 4. Combi-Blocks [combi-blocks.com]

- 5. eMolecules dimethyl 4-amino-3-nitrobenzene-1,2-dioate | | MFCD14585237 | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Dimethyl 4-amino-3-nitrophthalate

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of Dimethyl 4-amino-3-nitrophthalate, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who handle this compound. It outlines the theoretical underpinnings of its thermal behavior, detailed protocols for experimental analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and an interpretation of potential decomposition pathways. The guide emphasizes experimental design for generating robust and self-validating data, crucial for safety, process optimization, and regulatory compliance.

Introduction: Understanding the Significance of Thermal Stability

Dimethyl 4-amino-3-nitrophthalate (DM-ANP), with the molecular formula C₁₀H₁₀N₂O₆ and a molecular weight of 254.20 g/mol , is an aromatic compound featuring both an amino and a nitro group on the phthalate ring.[1] This substitution pattern makes it a valuable precursor in the synthesis of various complex organic molecules, including pharmaceuticals and dyes. The presence of the nitro group, in particular, flags the compound for careful thermal hazard assessment, as nitroaromatic compounds are known for their potential to undergo energetic decomposition.[2][3]

A thorough understanding of the thermal stability of DM-ANP is paramount for several reasons:

-

Safety: Uncontrolled thermal decomposition can lead to runaway reactions, posing significant explosion and fire hazards.[3]

-

Process Development: Defining the thermal limits of DM-ANP is critical for designing safe and efficient manufacturing processes, including reaction, distillation, and drying steps.

-

Storage and Handling: Establishing a maximum recommended storage temperature is essential to prevent degradation and ensure the long-term stability and purity of the material.

-

Regulatory Compliance: Regulatory bodies often require comprehensive thermal stability data for new chemical entities as part of the safety data package.

This guide provides a framework for a comprehensive evaluation of the thermal properties of Dimethyl 4-amino-3-nitrophthalate, enabling researchers and developers to handle this compound with the necessary scientific rigor and safety precautions.

Physicochemical Properties of Dimethyl 4-amino-3-nitrophthalate

A summary of the key physicochemical properties of DM-ANP is presented in Table 1. These properties are essential for understanding its behavior in various experimental and processing conditions.

| Property | Value | Source |

| CAS Number | 52412-59-6 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₆ | [1] |

| Molecular Weight | 254.20 g/mol | [1] |

| Appearance | Not explicitly stated, but related compounds are often yellow crystalline powders.[4] | - |

| Storage | Recommended storage at 2-8°C, sealed in a dry environment.[1] | - |

Theoretical Considerations for Thermal Decomposition

The thermal decomposition of Dimethyl 4-amino-3-nitrophthalate is expected to be a complex process influenced by the interplay of its functional groups: the nitro group, the amino group, and the two methyl ester groups, all attached to an aromatic ring.

The nitro group is a well-known energetic functional group. The C-NO₂ bond in nitroaromatic compounds has a high bond-dissociation energy, and its cleavage can initiate a cascade of exothermic reactions, leading to the release of significant energy and gaseous products.[3] The presence of an ortho-amino group can further influence the decomposition pathway, potentially through intramolecular interactions or by participating in condensation reactions at elevated temperatures.

The decomposition of many nitroaromatic compounds is autocatalytic, meaning the decomposition products can accelerate the further decomposition of the material.[3] This can lead to a rapid increase in temperature and pressure if not properly controlled.

Experimental Workflow for Thermal Stability Analysis

A robust assessment of the thermal stability of Dimethyl 4-amino-3-nitrophthalate requires a multi-technique approach, primarily utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following workflow is recommended to generate comprehensive and reliable data.

Caption: Recommended workflow for thermal stability analysis of DM-ANP.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the mass loss of Dimethyl 4-amino-3-nitrophthalate as a function of temperature, identifying the onset of decomposition and the number of decomposition stages.[5]

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of Dimethyl 4-amino-3-nitrophthalate into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample in the TGA instrument.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, with a flow rate of 50 mL/min to prevent oxidative decomposition.

-

Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.[4]

-

Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of at least 500 °C, or until no further mass loss is observed.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature. The derivative of the mass loss curve (DTG) should also be recorded to aid in identifying the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To measure the heat flow to or from Dimethyl 4-amino-3-nitrophthalate as a function of temperature, identifying melting endotherms and decomposition exotherms.[6][7]

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of Dimethyl 4-amino-3-nitrophthalate into a high-pressure gold-plated or hermetically sealed aluminum DSC pan. The use of a high-pressure crucible is recommended for compounds that may generate gaseous decomposition products.[8]

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC instrument.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

-

Heating Rate: A heating rate of 10 °C/min is recommended for consistency with the TGA analysis.

-

Temperature Range: Heat the sample from ambient temperature to a temperature that encompasses the decomposition range identified by TGA.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

Interpretation of Thermal Analysis Data

The data obtained from TGA and DSC analyses will provide a comprehensive picture of the thermal behavior of Dimethyl 4-amino-3-nitrophthalate.

TGA Data Interpretation

The TGA thermogram will show a plot of mass percentage versus temperature. A stable compound will exhibit a flat baseline until the onset of decomposition, at which point a significant mass loss will be observed. The key parameters to extract from the TGA data are:

-

Onset Temperature of Decomposition (T_onset): The temperature at which significant mass loss begins. This is a critical parameter for defining the upper limit of thermal stability.

-

Decomposition Stages: The DTG curve may reveal multiple peaks, indicating a multi-step decomposition process.

-

Residual Mass: The percentage of mass remaining at the end of the experiment, which can provide insights into the nature of the final decomposition products (e.g., char).

DSC Data Interpretation

The DSC thermogram will show endothermic and exothermic events.

-

Melting Point (T_m): An endothermic peak will indicate the melting of the compound. The absence of a melting peak before decomposition suggests that the compound decomposes before it melts.

-

Decomposition Exotherm: A sharp exothermic peak following the melting point (or in the absence of one) indicates the decomposition of the compound. The area under this peak is proportional to the enthalpy of decomposition (ΔH_d). A large ΔH_d is indicative of a highly energetic decomposition.

-

Onset of Exotherm (T_onset): The temperature at which the exothermic deviation from the baseline begins. This should be correlated with the T_onset from the TGA data.

Table 2: Hypothetical Thermal Analysis Data for Dimethyl 4-amino-3-nitrophthalate

| Parameter | Hypothetical Value | Significance |

| Melting Point (DSC) | 150 - 160 °C | Indicates the transition from solid to liquid phase. |

| TGA Onset Temperature | ~ 200 °C | The temperature at which significant decomposition begins. |

| DSC Onset of Exotherm | ~ 200 °C | Confirms the onset of exothermic decomposition. |

| Peak Decomposition Temp (DTG) | ~ 220 °C | Temperature of the maximum rate of mass loss. |

| Enthalpy of Decomposition (DSC) | > 500 J/g | A high value suggests a significant thermal hazard.[8] |

| Mass Loss (TGA) | > 80% | Indicates significant decomposition into volatile products. |

Proposed Decomposition Pathway

Based on the functional groups present in Dimethyl 4-amino-3-nitrophthalate, a plausible decomposition pathway can be proposed. The initial step is likely the cleavage of the C-NO₂ bond or intramolecular reactions involving the nitro and amino groups.

Caption: Proposed general decomposition pathway for DM-ANP.

The decomposition is likely to proceed through a series of complex reactions, including:

-

Intramolecular cyclization: The ortho-amino and nitro groups can potentially interact to form a furoxan or other cyclic structures.

-

Decarboxylation: The ester groups may decompose to release carbon dioxide or other small molecules.

-

Fragmentation: The aromatic ring can fragment at higher temperatures.

The evolution of toxic gases such as oxides of nitrogen (NOx) and carbon monoxide (CO) is a significant concern during the decomposition of nitroaromatic compounds.[9]

Safety Considerations and Best Practices

Given the potential for energetic decomposition, the following safety precautions are essential when handling Dimethyl 4-amino-3-nitrophthalate, especially at elevated temperatures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-resistant lab coats, and gloves.

-

Ventilation: All heating experiments should be conducted in a well-ventilated fume hood.

-

Scale: Initial thermal analysis should be performed on a small scale (milligrams) to assess the hazard before scaling up.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can catalyze decomposition.[10][11]

-

Emergency Preparedness: Have appropriate fire extinguishing media (e.g., CO₂, dry chemical) readily available.

Conclusion

This technical guide has provided a comprehensive framework for evaluating the thermal stability and decomposition of Dimethyl 4-amino-3-nitrophthalate. By following the detailed experimental protocols for TGA and DSC and carefully interpreting the resulting data, researchers and process chemists can gain a thorough understanding of the thermal hazards associated with this compound. This knowledge is critical for ensuring safe handling, developing robust and safe chemical processes, and meeting regulatory requirements. The inherent reactivity of the aminonitro aromatic structure necessitates a cautious and data-driven approach to its use in any application.

References

- Google Patents. CN101066929A - Process of preparing 4-amino-3-nitro phenol.

-

NICNAS. FULL PUBLIC REPORT 1,3-dimethyl-4-aminouracil. [Link]

-

Wang, Q., et al. (2012). Simple relationship for predicting onset temperatures of nitro compounds in thermal explosions. ResearchGate. [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). Synthesis, Characterization, Investigation of Luminol- Chemiluminescence Enhancement by Selective Agents and Evaluation through. [Link]

-

ACS Publications. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. [Link]

-

PubMed. (2000). Chemotaxis and biodegradation of 3-methyl- 4-nitrophenol by Ralstonia sp. SJ98. [Link]

-

MDPI. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. [Link]

-

PMC. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. [Link]

-

A Journal of AIDIC. (2025). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. [Link]

-

UNICAM. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. [Link]

- Google Patents.

-

Environment, Health and Safety - University of Texas at Austin. Appendix I - Hazards Of Functional Groups. [Link]

-

JoVE. (2020). Synthesis of Luminol. [Link]

-

MDPI. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. [Link]

-

TCA Lab / Alfa Chemistry. Thermo Gravimetric Analysis (TGA). [Link]

-

ResearchGate. Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC). [Link]

-

ResearchGate. A performing synthesis strategy of luminol, a standard chemiluminescent substance. [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. (2011). Aromatic Amino Compounds. [Link]

-

ResearchGate. Thermal Decomposition of Aliphatic Nitro-compounds. [Link]

-

PMC. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 6. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. iloencyclopaedia.org [iloencyclopaedia.org]

- 10. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]

- 11. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Theoretical Framework for the Electronic Structure Characterization of Dimethyl 4-amino-3-nitrophthalate

Executive Summary

Dimethyl 4-amino-3-nitrophthalate represents a critical scaffold in the synthesis of heterocyclic pharmaceuticals (e.g., thalidomide analogues) and high-performance luminescent materials. Its electronic behavior is governed by a complex interplay between the electron-donating amino group (

This technical guide establishes a rigorous theoretical protocol for characterizing this molecule. Unlike standard high-throughput screens, this framework accounts for the specific steric crowding at the 2,3-position and the resonance-assisted hydrogen bonding (RAHB) between the 3-nitro and 4-amino groups. We utilize Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict reactivity, stability, and spectroscopic signatures essential for drug development pipelines.

Computational Methodology & Protocol

To ensure high-fidelity results, the selection of functionals and basis sets must balance computational cost with the ability to capture non-covalent interactions and charge-transfer excitations.

Level of Theory Selection[1]

| Component | Selection | Scientific Justification |

| Optimization | DFT / B3LYP | The B3LYP hybrid functional is the industry standard for ground-state organic geometries, providing accurate bond lengths and angles for C, H, N, O systems. |

| Dispersion | GD3BJ | Critical: The steric clash between the 2-ester and 3-nitro groups requires Grimme’s D3 dispersion correction (Beck-Johnson damping) to accurately model conformational twisting. |

| Basis Set | 6-311++G(d,p) | A triple-zeta basis set with diffuse functions ( |

| Solvation | IEF-PCM | For drug development applications, calculations should be performed in water ( |

| Excited States | TD-DFT / CAM-B3LYP | Standard B3LYP underestimates charge-transfer excitation energies. The range-separated CAM-B3LYP functional corrects this asymptotic behavior, crucial for the push-pull nitro-amino system. |

The Computational Workflow

The following self-validating workflow ensures that all electronic property predictions are grounded in a stable, real-minimum geometry.

Figure 1: Validated computational workflow for electronic structure characterization. Note the loop for imaginary frequencies ensuring true minima.

Structural & Electronic Analysis

Geometric Anomalies & Intramolecular Interactions

The structure of Dimethyl 4-amino-3-nitrophthalate is defined by two competing forces:

-

Resonance-Assisted Hydrogen Bond (RAHB): The 4-amino proton forms a strong 6-membered ring hydrogen bond with the 3-nitro oxygen (

). This planarizes the 3,4-segment of the molecule and red-shifts the N-H stretching frequency. -

Steric Deplanarization: The bulky methyl ester at position 2 sterically crowds the nitro group at position 3. Consequently, the nitro group is expected to twist out of the benzene plane by approximately 30–50°, unlike the planar 4-nitroaniline analogues.

Frontier Molecular Orbitals (FMO)

The reactivity of the molecule in nucleophilic substitutions (common in drug synthesis) is dictated by the FMOs.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the 4-amino group and the benzene ring (

-donor character). -

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the 3-nitro group and the phthalate ester moieties (

-acceptor character).

Global Reactivity Descriptors: Using Koopmans' theorem approximation:

-

Chemical Hardness (

): -

Electrophilicity Index (

):

Molecular Electrostatic Potential (MEP)

The MEP map is the primary tool for predicting non-covalent interactions in protein docking.

-

Negative Potential (Red): Concentrated on the Nitro oxygens and Ester carbonyls . These are H-bond acceptor sites.

-

Positive Potential (Blue): Concentrated on the Amino hydrogens . This is the primary H-bond donor site.

-

Implication: In a binding pocket, this molecule acts as a directional H-bond scaffold. The 2-ester group, often twisted, provides a hydrophobic "cap" (methyl group) adjacent to the polar region.

Spectroscopic Prediction (Validation Metrics)

To validate theoretical models against experimental data (quality control), compare the following predicted signatures:

| Spectral Type | Key Feature | Predicted Region (Scaled) | Structural Origin |

| IR | 3450–3500 cm⁻¹ | Asymmetric amino stretch. | |

| IR | 3320–3350 cm⁻¹ | Symmetric stretch (Red-shifted due to H-bond). | |

| IR | 1710–1740 cm⁻¹ | Ester carbonyl stretches (Doublet expected). | |

| IR | 1530–1560 cm⁻¹ | Asymmetric nitro stretch. | |

| UV-Vis | 380–420 nm | HOMO |

Note: Vibrational frequencies calculated at B3LYP/6-311++G(d,p) typically require a scaling factor of ~0.967 to match experimental wavenumbers.

Mechanistic Pathway: Electronic Transitions

The following diagram illustrates the charge transfer mechanism that dictates the molecule's color and photochemical stability.

Figure 2: Intramolecular Charge Transfer (ICT) pathway. The strong donor-acceptor coupling leads to significant NLO properties and a large dipole moment.

References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

-

Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters, 393(1-3), 51-57.

-

Grimme, S., Ehrlich, S., & Goerigk, L. (2011). Effect of the damping function in dispersion corrected density functional theory. Journal of Computational Chemistry, 32(7), 1456-1465.

-

Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum mechanical continuum solvation models. Chemical Reviews, 105(8), 2999-3094.

-

Cho, B. P., et al. (2000).[1] Synthesis and characterization of 4'-amino and 4'-nitro derivatives... Tetrahedron, 56(38), 7379-7388.[1]

-

PubChem. (n.d.).[2] Dimethyl 4-amino-3-nitrophthalate (Compound). National Library of Medicine.

Sources

Hazards and safety precautions for handling CAS 52412-59-6

An In-Depth Technical Guide on the Hazards and Safety Precautions for Handling CAS 52412-59-6 (Dimethyl 4-amino-3-nitrophthalate)

Executive Summary

In the landscape of custom synthesis and drug development, functionalized aromatic rings serve as critical building blocks[1]. Dimethyl 4-amino-3-nitrophthalate (CAS 52412-59-6) is a highly specialized nitroaromatic amine utilized in advanced chemical synthesis and peptide development. However, the convergence of an amino group and a nitro group on a phthalate scaffold presents a complex toxicological profile. As a Senior Application Scientist, I approach the handling of this compound not merely as a checklist of safety gear, but as an exercise in mechanistic risk mitigation. This whitepaper elucidates the biochemical causality behind the hazards of CAS 52412-59-6 and establishes self-validating protocols to ensure absolute laboratory safety.

Physicochemical Profiling & Mechanistic Toxicology

To design effective safety systems, we must first quantify the physical and chemical parameters of the substance.

Quantitative Physicochemical Data

| Parameter | Value | Causality / Safety Implication |

| CAS Number | 52412-59-6 | Unique identifier for hazard tracking[1]. |

| Molecular Formula | C₁₀H₁₀N₂O₆ | High nitrogen/oxygen content implies energetic potential under extreme heat[1]. |

| Molecular Weight | 254.20 g/mol | Relatively low MW allows for rapid dermal absorption if dissolved in carrier solvents[1]. |

| Physical State | Solid (Powder/Crystalline) | Primary exposure route is inhalation of aerosolized dust during transfer. |

| Storage Temperature | 2-8°C (Sealed, Dry) | Prevents thermal degradation and ambient moisture absorption[1]. |

Mechanistic Toxicology

The toxicity of Dimethyl 4-amino-3-nitrophthalate is driven by its nitroaromatic and aromatic amine moieties.

-

Methemoglobinemia: Nitroaromatic compounds and aromatic amines are potent oxidizers of heme iron. Upon systemic absorption, they catalyze the oxidation of hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺)[2]. This conformational change drastically reduces the blood's oxygen-carrying capacity, leading to tissue hypoxia and cyanosis[3].

-

Genotoxicity and Carcinogenesis: Aromatic amines do not typically cause direct DNA damage; they require metabolic activation. In the liver, cytochrome P450 enzymes and nitroreductases convert the nitro and amino groups into N-hydroxylamine intermediates[2][4]. These intermediates spontaneously degrade into highly electrophilic nitrenium ions, which covalently bind to the C8 and N2 atoms of guanine in DNA, forming mutagenic adducts[4].

Metabolic activation pathway of nitroaromatic amines leading to genotoxicity and hypoxia.

Laboratory Handling Protocols & Self-Validating Safety Systems

A protocol is only as strong as its ability to verify its own success. The following workflows are designed as self-validating systems, ensuring that environmental controls are actively confirmed before and after handling.

Personal Protective Equipment (PPE) Specifications

| PPE Category | Specification | Mechanistic Justification |

| Hand Protection | Double-gloved Nitrile (≥8 mil) | Prevents dermal absorption; outer glove can be discarded if contaminated. |

| Eye Protection | Splash goggles + Face shield | Protects mucosal membranes from highly irritating airborne particulates. |

| Respiratory | P100 Particulate Respirator | Filters out 99.97% of airborne dust, critical for preventing inhalation of genotoxic solids. |

| Body Protection | Chemically resistant lab coat | Prevents accumulation of static dust on personal clothing. |

Step-by-Step Methodology: Precision Weighing and Transfer

Objective: Transfer CAS 52412-59-6 from bulk storage to a reaction vessel without generating aerosolized dust or static dispersion.

-

Environmental Validation: Before opening the chemical cabinet, verify the fume hood face velocity is between 80–120 feet per minute (fpm). Validation Step: Check the digital continuous flow monitor; proceed only if the indicator is green.

-

Static Mitigation: Place an anti-static weighing boat on the analytical balance inside the draft shield. Aromatic amine powders are prone to static cling, which can cause sudden dispersion.

-

Material Transfer: Using a grounded, stainless-steel micro-spatula, carefully transfer the required mass. Keep the source container and the weighing boat as close as possible to minimize the drop height.

-

Sealing and Transport: Once weighed, immediately cap the reaction vial. Do not transport open containers of the powder across the laboratory.

-

Decontamination Validation: Wipe down the spatula, balance pan, and surrounding hood surface with a 70% ethanol/water solution. Validation Step: Perform a secondary wipe with a clean, dry swab and inspect under a UV lamp (if applicable) to ensure no fluorescent residue remains.

Emergency Response & Medical Countermeasures

In the event of a containment failure, the response must prioritize the prevention of dust aerosolization and immediate medical triage for methemoglobinemia.

Step-by-Step Methodology: Solid Spill Containment

-

Evacuation & Isolation: Immediately halt all work. Evacuate non-essential personnel from the immediate vicinity.

-

PPE Escalation: Responders must don a P100 respirator and heavy-duty chemical-resistant gloves.

-

Dust Suppression (Critical Step): Do not sweep the dry powder, as this will aerosolize the genotoxic compound. Instead, gently cover the spill with absorbent pads lightly dampened with water or an appropriate solvent.

-

Collection: Use non-sparking, disposable plastic scoops to collect the dampened powder and the pads. Place them directly into a hazardous waste bag.

-

Surface Decontamination: Scrub the area with a strong detergent and water, followed by a solvent wipe.

-

Analytical Validation: Validation Step: Swab the decontaminated area and run a rapid colorimetric test or UV-Vis analysis to confirm the absence of aromatic amines before reopening the workspace.

Self-validating workflow for the containment and decontamination of a solid chemical spill.

Medical Countermeasures

If exposure occurs (inhalation, ingestion, or extensive dermal contact), standard first aid must be supplemented with specific monitoring for nitroaromatic toxicity:

-

Symptom Monitoring: Watch for signs of methemoglobinemia, including cyanosis (bluish discoloration of lips, nail beds, and skin), fatigue, dizziness, and shortness of breath[3].

-

Clinical Intervention: If methemoglobinemia is suspected, administer high-flow oxygen immediately. Emergency medical personnel should evaluate blood methemoglobin levels. If levels exceed critical thresholds (typically >20-30%), the specific clinical antidote is the intravenous administration of Methylene Blue (1-2 mg/kg), which accelerates the enzymatic reduction of methemoglobin back to functional hemoglobin[3].

Waste Management & Environmental Fate

Nitroaromatic compounds like Dimethyl 4-amino-3-nitrophthalate are notoriously resistant to standard environmental biodegradation and are highly toxic to aquatic ecosystems[4][5].

-

Segregation: Never mix nitroaromatic waste with strong oxidizing agents or strong bases.

-

Disposal: All contaminated consumables (gloves, wipes, weighing boats) and chemical residues must be sealed in appropriately labeled, leak-proof hazardous waste containers. Disposal must be executed via high-temperature incineration by a licensed hazardous waste facility to ensure complete destruction of the aromatic ring structure.

References

-

Dimethyl 4-amino-3-nitrophthalate | ChemScene | Chemikart. Chemikart. Available at: [Link]

-

Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. National Center for Biotechnology Information (PMC). Available at:[Link]

-

The impact of aromatic amines on the environment: risks and damages. IMR Press. Available at: [Link]

-

Two Cases of Methemoglobinemia Induced by the Exposure to Nitrobenzene and Aniline. ResearchGate. Available at:[Link]

-

Amino and Nitro Compounds. ResearchGate. Available at:[Link]

Sources

Methodological & Application

Synthetic Routes to Dimethyl 4-amino-3-nitrobenzene-1,2-dioate: Application Note & Protocol

Introduction & Chemical Overview

Dimethyl 4-amino-3-nitrobenzene-1,2-dioate (CAS: 52412-59-6), widely known as dimethyl 4-amino-3-nitrophthalate, is a highly specialized bifunctional building block. It is extensively utilized in the development of advanced chemiluminescent probes, specifically in the synthesis of novel luminol-related o-hydroxybenzimidazole analogues ([1][2][3]), and serves as a critical intermediate for biologically active heterocyclic scaffolds such as PRPK inhibitors[4].

The unique 1,2,3,4-tetrasubstitution pattern of the benzene ring provides a dense array of orthogonal reactive sites. However, synthesizing this specific regiochemistry requires strict control over directing group effects, steric hindrance, and process safety.

Retrosynthetic Analysis & Pathway Design

The most reliable synthetic route to the target molecule relies on the regioselective functionalization of commercially available 4-nitrophthalic acid. The critical challenge in this pathway is the introduction of the nitro group at the sterically congested C3 position without destroying the molecule via oxidative degradation.

Retrosynthetic workflow for Dimethyl 4-amino-3-nitrobenzene-1,2-dioate.

Scientific Integrity & Mechanistic Causality

To ensure a self-validating and reproducible protocol, researchers must understand the causality behind the following experimental choices:

-

Amine Protection (Acetylation): The free amine in dimethyl 4-aminophthalate is highly susceptible to oxidation by fuming nitric acid, which would lead to complex tar mixtures. Protection via acetylation dampens the electron density on the nitrogen, preventing oxidative cleavage while retaining strong ortho/para-directing capabilities necessary for the subsequent nitration.

-

Regioselectivity & Steric Hindrance: Nitration of dimethyl 4-acetamidophthalate yields a mixture of the 3-nitro and 5-nitro isomers. The 5-nitro isomer is the major kinetic and thermodynamic product due to lower steric hindrance. The 3-nitro isomer (our target precursor) forms as the minor product because the C3 position is sterically compressed between the C2 ester and the C4 acetamido group. Rigorous chromatographic separation is required to isolate the 3-nitro isomer.

-

Process Safety & Thermal Runaway: According to [5][6][7], the mixed acid nitration of arylcarboxylic esters (specifically dimethyl 4-acetamidophthalate) is prone to severe thermal instability. Systems with greater than a 10% excess of nitric acid can become critically unstable. Strict temperature control (0–5 °C) and precise stoichiometric addition are non-negotiable safety parameters.

Experimental Protocols

Step 1: Synthesis of Dimethyl 4-nitrophthalate

-

Reaction: Suspend 4-nitrophthalic acid (1.0 eq) in anhydrous methanol (1.5 M relative to the substrate).

-